![molecular formula C25H20O10 B12319292 6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one](/img/structure/B12319292.png)
6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one
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Overview
Description
6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one is a useful research compound. Its molecular formula is C25H20O10 and its molecular weight is 480.4 g/mol. The purity is usually 95%.
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Biological Activity
6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple hydroxyl groups and phenolic structures that are often associated with various bioactive properties.
Chemical Structure and Properties
- Chemical Formula : C20H20O7
- Molecular Weight : 372.37 g/mol
- IUPAC Name : this compound
- CAS Registry Number : Not specified in the search results.
The structural complexity of this compound suggests potential interactions with biological systems that can lead to various pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in 6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl) contributes to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that polyphenolic compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific structure of this compound may allow it to modulate inflammatory pathways effectively. For instance, compounds similar to this one have been reported to reduce inflammation in models of arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. For example, phenolic compounds are known to interact with various cellular targets involved in cancer progression.
Neuroprotective Properties
Given its structure, there is potential for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds with similar phenolic structures have been shown to protect neuronal cells from apoptosis and oxidative damage.
Study on Antioxidant Activity
A study published in the Journal of Natural Products demonstrated that related compounds exhibited a strong ability to scavenge DPPH radicals and inhibit lipid peroxidation in vitro. These findings suggest a comparable potential for 6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl) to act as an effective antioxidant agent .
Anti-inflammatory Mechanisms
Research has indicated that similar compounds reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS). This suggests that the compound could play a role in modulating inflammatory responses .
Anticancer Activity Insights
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
Data Table: Biological Activities Summary
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is believed to enhance the ability of this compound to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property makes it a candidate for further exploration in the prevention of diseases associated with oxidative damage.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis. Further investigations are necessary to elucidate its efficacy and safety in clinical settings.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses could be beneficial in treating conditions characterized by chronic inflammation. Similar compounds have shown promise in reducing markers of inflammation, suggesting that this compound may also possess such properties.
Photovoltaic Materials
Due to its unique electronic structure and light absorption capabilities, this compound may be utilized in the development of organic photovoltaic devices. Research into similar compounds has demonstrated their effectiveness in enhancing the efficiency of solar energy conversion.
Coatings and Polymers
The chemical stability and reactivity of this compound can be advantageous in creating advanced coatings with protective properties against environmental degradation. Its incorporation into polymer matrices could lead to materials with enhanced durability and functionality.
Plant Growth Regulators
There is potential for this compound to be developed as a plant growth regulator due to its structural similarities with known phytohormones. Studies on related compounds have shown effects on plant growth and development, warranting exploration into this application.
Pest Resistance
Research into the bioactivity of similar compounds indicates potential use as natural pesticides or repellents against agricultural pests. The effectiveness of these compounds could lead to more sustainable practices in pest management.
Case Studies
Properties
IUPAC Name |
6,8-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVCYOFRCMBMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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